![molecular formula C24H28N4O7S3 B2435721 (Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-81-0](/img/structure/B2435721.png)
(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound appears to contain several functional groups, including an azepan-1-ylsulfonyl group, a benzoyl group, and a benzo[d]thiazol-3(2H)-yl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Chemical Reactions Analysis
Again, while specific information is lacking, the presence of the benzoyl and sulfamoyl groups could suggest potential reactivity. For example, the benzoyl group could undergo electrophilic aromatic substitution reactions .Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
A key area of research regarding similar compounds to (Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is in the development of GPIIb/IIIa integrin antagonists. These compounds are investigated for their potential in inhibiting human platelet aggregation, a critical factor in antithrombotic treatment. The focus is on their oral availability and therapeutic potential, especially in acute phase treatments (Hayashi et al., 1998).
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
Research also delves into the synthesis of related compounds, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These syntheses involve various reaction conditions and aim to explore the properties of these novel compounds (Mohamed, 2014; 2021).
Anti-inflammatory Activity Studies
There's also interest in studying the anti-inflammatory properties of related compounds. For instance, ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates have been synthesized and tested for their anti-inflammatory activity (Abignente, Arena, & de Caprariis, 1976).
Novel Syntheses and Characterizations
Further research has been conducted on the synthesis of novel compounds, exploring different reaction pathways and characterizing the resulting products. This includes the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate (Nassiri & Milani, 2020).
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S3/c1-2-35-22(29)16-28-20-12-11-19(37(25,31)32)15-21(20)36-24(28)26-23(30)17-7-9-18(10-8-17)38(33,34)27-13-5-3-4-6-14-27/h7-12,15H,2-6,13-14,16H2,1H3,(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQRMHZWHSJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
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